ethyl 4-{[(6-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(6-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dibenzo[c,e][1,2]thiazine core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(6-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate typically involves multiple steps. The starting materials often include ethyl benzoate and 6-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(6-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
Ethyl 4-{[(6-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug development.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ethyl 4-{[(6-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 4-{[(6-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate can be compared with other similar compounds, such as:
Ethyl 4-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate: This compound has a similar structure but includes a fluorine atom, which may alter its chemical and biological properties.
(9-Ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: This compound shares the dibenzo[c,e][1,2]thiazine core but has different functional groups, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H22N2O5S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
ethyl 4-[(6-ethyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carbonyl)amino]benzoate |
InChI |
InChI=1S/C24H22N2O5S/c1-3-26-21-14-11-17(15-20(21)19-7-5-6-8-22(19)32(26,29)30)23(27)25-18-12-9-16(10-13-18)24(28)31-4-2/h5-15H,3-4H2,1-2H3,(H,25,27) |
InChI Key |
NOQYVALMMVBNNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)OCC)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
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